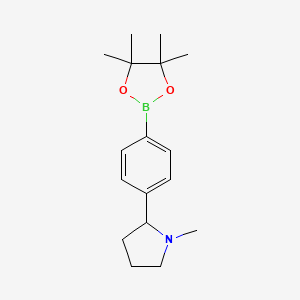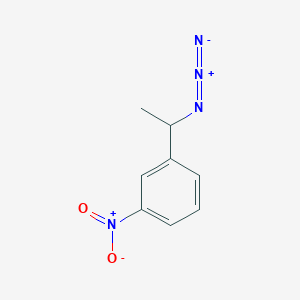![molecular formula C10H17N5O2 B13990340 ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate CAS No. 40497-67-4](/img/structure/B13990340.png)
ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with amino and dimethylamino groups, as well as an ethyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate group by reacting the intermediate with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The amino and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to inhibition or activation of these biological molecules, affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)pyridine: A related compound with similar structural features but lacking the carbamate group.
N,N-Dimethyl-4-aminopyridine: Another similar compound used as a catalyst in organic synthesis.
Uniqueness
The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its analogs .
Propriétés
Numéro CAS |
40497-67-4 |
|---|---|
Formule moléculaire |
C10H17N5O2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C10H17N5O2/c1-4-17-10(16)14-7-5-6(15(2)3)8(11)9(12)13-7/h5H,4,11H2,1-3H3,(H3,12,13,14,16) |
Clé InChI |
CWKWCKUVBJXVPE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC(=C(C(=C1)N(C)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)
![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)

![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)





